molecular formula C10H7NO2 B8812783 3-Cyanocinnamic acid

3-Cyanocinnamic acid

Cat. No.: B8812783
M. Wt: 173.17 g/mol
InChI Key: WEYFZKRRQZYAJI-UHFFFAOYSA-N
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Description

Contextualization within Cinnamic Acid Derivative Chemistry

Cinnamic acid and its derivatives are a major class of compounds found widely in the plant kingdom, including in fruits, vegetables, and honey. jocpr.comnih.gov They are key intermediates in the biosynthesis of numerous natural products. jocpr.com In chemical research, the cinnamic acid framework, which consists of a phenyl ring attached to an acrylic acid group, serves as a versatile scaffold. nih.govnih.gov Scientists can modify this basic structure at three main locations: the phenyl ring, the acrylic acid's double bond, and the carboxylic acid group. nih.gov

These modifications have led to a vast library of cinnamic acid derivatives with a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and antidiabetic properties. jocpr.comnih.govbeilstein-journals.org Consequently, these derivatives are considered important lead compounds in the development of new therapeutic agents. benthamdirect.comnih.gov The nature and position of the substituent group on the phenyl ring are critical in determining the specific biological efficacy of the molecule. nih.gov

Role of the Cyano Substituent in Directing Molecular Properties and Reactivity

Key Research Findings:

Enhanced Biological Activity: Studies on various cinnamic acid derivatives have shown that the presence of an electron-withdrawing group, such as a cyano group, can enhance certain biological activities. For instance, it has been linked to significant and selective cytotoxicity against malignant cell lines. benthamdirect.comnih.gov Research has also indicated that cyano substitution on the phenyl ring can improve the antifungal activity of cinnamic acid derivatives. nih.gov

Reactivity in Synthesis: The cyano group provides a reactive site for further chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in various cycloaddition reactions, making cyanocinnamic acids valuable intermediates for synthesizing more complex molecules like drugs and dyes.

Photochemical Behavior: 3-Cyanocinnamic acid is known to be photochemically reactive. It can participate in stepwise cycloadditions and form photodimers, a reactivity pattern that is sensitive to UV light. biosynth.com This behavior contrasts with that of its structural isomers under similar conditions.

Positional Isomerism (meta-substitution) and its Distinctive Research Implications

Structural isomers are molecules that share the same molecular formula but have different arrangements of atoms. ibchem.com Positional isomerism, a type of structural isomerism, occurs when a functional group is located on different positions of a carbon framework. ibchem.comsavemyexams.com In cyanocinnamic acid, the cyano group can be at the ortho- (position 2), meta- (position 3), or para- (position 4) position on the phenyl ring, giving rise to 2-cyanocinnamic acid, this compound, and 4-cyanocinnamic acid, respectively.

The specific location of the cyano group has profound implications for the molecule's properties and research applications. The meta-substitution in this compound results in a unique electronic and steric environment compared to its isomers.

Distinctive Implications of Meta-Substitution:

Reactivity Patterns: The position of the electron-withdrawing cyano group affects the electron density at different points on the aromatic ring and the acrylic side chain. This dictates the orientation of further chemical reactions, such as electrophilic substitution on the ring. libretexts.org Research has explicitly noted that this compound exhibits different reactivity patterns compared to its 4-cyano isomer.

Biological Interactions: The position of substituents can alter how a molecule interacts with biological targets like enzymes or cell transporters. For example, studies on the transport of cinnamic acid derivatives across cell membranes have shown that the uptake can be significantly affected by the substitution pattern on the phenyl ring. scitcentral.com

Physicochemical Properties: Positional isomers often have distinct physical properties. As shown in the table below, this compound and its para-isomer, 4-cyanocinnamic acid, have different melting points, reflecting the differences in their crystal lattice packing and intermolecular forces dictated by their geometry.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Source
Chemical Formula C₁₀H₇NO₂ biosynth.com
Molecular Weight 173.17 g/mol biosynth.com
Melting Point 235-238 °C
Boiling Point 370 °C
CAS Number 16642-93-6 biosynth.com
Appearance White crystalline solid

| Solubility | Insoluble in water; Soluble in alcohols and ethers | |

Table 2: Comparison of this compound and its Positional Isomer

Compound Position of Cyano Group Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Key Distinction
This compound meta (3-position) C₁₀H₇NO₂ 173.17 235-238 Shows distinct photochemical reactivity. biosynth.com

| 4-Cyanocinnamic acid | para (4-position) | C₁₀H₇NO₂ | 173.17 | 245–248 | Widely used as a MALDI matrix in proteomics. |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

IUPAC Name

3-(3-cyanophenyl)prop-2-enoic acid

InChI

InChI=1S/C10H7NO2/c11-7-9-3-1-2-8(6-9)4-5-10(12)13/h1-6H,(H,12,13)

InChI Key

WEYFZKRRQZYAJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C#N)C=CC(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of 3 Cyanocinnamic Acid

Established Synthetic Pathways to 3-Cyanocinnamic Acid

Knoevenagel Condensation: Mechanistic Considerations and Optimized Protocols

The primary and most well-established method for synthesizing this compound is the Knoevenagel condensation. wikipedia.org This reaction involves the condensation of an active hydrogen compound with a carbonyl group, followed by a dehydration step. wikipedia.org In the specific case of this compound, the precursors are 3-cyanobenzaldehyde (B1676564) and an active methylene (B1212753) compound like malonic acid or cyanoacetic acid. wikipedia.orgprepchem.comscielo.br

Mechanism: The Knoevenagel condensation can proceed through different mechanisms depending on the catalyst used. When a tertiary amine like pyridine (B92270) is used as a catalyst, the reaction is believed to follow the Hahn-Lapworth mechanism. dcu.ie This involves the formation of a β-hydroxy intermediate. dcu.iersc.org The carbonyl group of the aldehyde is activated by the catalyst, making it more susceptible to nucleophilic attack by the carbanion generated from the active methylene compound. rsc.orgscispace.com Subsequent elimination of a water molecule leads to the formation of the α,β-unsaturated product. rsc.org Alternatively, when primary or secondary amines are used, the reaction may proceed via an iminium salt intermediate. dcu.ie

Optimized Protocols: Various protocols have been developed to optimize the yield and purity of this compound via the Knoevenagel condensation. Key parameters that are often optimized include the choice of catalyst, solvent, and reaction temperature.

Commonly used catalysts include weak bases like pyridine and piperidine. wikipedia.org The use of ionic liquids, such as 1-butyl-3-methylimidazonium tetrafluoroborate (B81430) ([bmim]BF4) with ethylenediammonium diacetate (EDDA) as a catalyst, has been explored to create more environmentally friendly and recyclable catalytic systems. organic-chemistry.orgresearchgate.net L-proline has also been demonstrated as an effective and mild catalyst for this condensation, particularly in the synthesis of coumarin-3-carboxylic esters, a related class of compounds. biomedres.usbiomedres.us

Solvents can range from ethanol (B145695) and acetic acid to water, with the choice impacting reaction rates and product isolation. prepchem.comresearchgate.net Microwave-assisted synthesis in water has been shown to be an efficient method, often leading to excellent yields and high purity products. researchgate.net Temperature control is also crucial, with typical reaction temperatures ranging from 80–100°C.

A significant challenge in the Knoevenagel condensation is the potential for a side reaction, the Michael addition, where a second molecule of the active methylene compound adds to the initial α,β-unsaturated product. dcu.ie Careful control of reaction conditions is necessary to minimize the formation of this bis-adduct. dcu.ie

Alternative Synthetic Routes and Precursor Chemistry

While the Knoevenagel condensation is the most common route, alternative synthetic strategies for cinnamic acid derivatives exist. One such method involves the post-synthetic modification of a pre-formed cinnamic acid structure. For instance, a cyano group can be introduced onto the aromatic ring of a cinnamic acid derivative through nucleophilic substitution. An example is the reaction of 4-bromocinnamic acid with copper(I) cyanide (CuCN) to produce 4-cyanocinnamic acid, demonstrating a potential pathway that could be adapted for the 3-cyano isomer.

Rational Design and Synthesis of Novel this compound Derivatives

Strategies for Modifying the Aromatic Ring and Acrylic Moiety

The structural framework of this compound offers multiple sites for modification to create novel derivatives with tailored properties. These modifications can be broadly categorized into alterations of the aromatic ring and the acrylic acid moiety.

Acrylic Moiety Modification: The acrylic acid part of the molecule also presents opportunities for derivatization.

Carboxylic Acid Group: The carboxylic acid can be converted into esters or amides through standard acylation reactions. beilstein-journals.orgresearchgate.net For instance, reaction with alcohols in the presence of a condensing agent like N,N'-dicyclohexylcarbodiimide (DCC) can yield the corresponding esters. biomedres.us Amide derivatives can be prepared by reacting the corresponding acyl chlorides with amines. researchgate.net

Alkene Bond: The double bond of the acrylic moiety can potentially undergo various addition reactions, although this is less commonly explored for this class of compounds.

The synthesis of various α-cyanocinnamic acid derivatives has been reported, highlighting the versatility of this scaffold. For example, derivatives with different substituents on the phenyl ring have been synthesized to study their properties, such as in the development of new matrices for mass spectrometry. pnas.orgnih.gov

Synthesis of Silyl (B83357) Cyanocinnamic Acid Derivatives for Enhanced Properties

The introduction of silicon-containing groups, specifically silyl ethers, onto the cyanocinnamic acid framework has been a recent area of interest. This strategy aims to enhance properties such as lipophilicity and metabolic stability. rsc.org

A key example is the synthesis of silyl derivatives of cyano-hydroxycinnamic acid (CHC), a related compound. Researchers have introduced bulky and acid-stable silyl ethers, such as the tert-butyldiphenylsilyl (TBDPS) group, onto the phenolic hydroxyl group of CHC. rsc.orgresearchgate.net The synthesis involves the direct attachment of the TBDPS group to the CHC structure. vulcanchem.com Another approach involves introducing a spacer, such as a 2-carbon ethyl group, between the TBDPS moiety and the CHC core. researchgate.net These modifications have been shown to increase the lipophilicity of the parent compound while aiming to retain its biological activity. rsc.org

The synthesis of these silyl derivatives allows for a systematic investigation into the structure-activity relationship, comparing the properties of the silylated compounds to their non-silylated analogs. researchgate.net

Preparation of N,N-Dialkyl and Amino-substituted Cyanocinnamic Acid Analogues

The synthesis of N,N-dialkyl and amino-substituted cyanocinnamic acid analogues represents another important avenue of chemical modification.

N,N-Dialkyl Derivatives: The introduction of N,N-dialkylamino groups onto the aromatic ring can significantly impact the electronic properties of the molecule. The synthesis of N,N-dialkyl cyanocinnamic acids has been reported, with these compounds showing interesting biological activities. researchgate.net The general synthetic approach would involve the Knoevenagel condensation of an N,N-dialkylamino-substituted benzaldehyde (B42025) with an active methylene compound.

Amino-substituted Analogues: The synthesis of amino acids from substituted cyanoacetic esters has been a long-standing area of research, providing a basis for creating amino-functionalized cyanocinnamic acid derivatives. rsc.org More direct approaches can involve the use of amino-substituted benzaldehydes in the Knoevenagel condensation. Furthermore, N-acylation of an existing amino group on a neuraminic acid analogue provides a template for how amino functionalities on a cyanocinnamic acid scaffold could be further derivatized. nih.gov

The synthesis of 2-cyanocinnamic acid amides and their indole (B1671886) analogues has also been explored, demonstrating the feasibility of creating complex structures based on the cyanocinnamic acid core. researchgate.netscilit.com These syntheses often start from cyanoacetylaminothiazoles, which are then reacted with substituted benzaldehydes or indole-3-carbaldehydes. researchgate.net

Stereoselective Synthesis of (E)- and (Z)-Isomers of this compound Derivatives

The stereochemistry of this compound derivatives, specifically the configuration around the carbon-carbon double bond, plays a crucial role in their chemical and biological properties. The (E)-isomer, where the larger substituents (the cyano and the phenyl groups) are on opposite sides of the double bond, is generally the more thermodynamically stable and common form. However, methods to selectively synthesize both (E)- and (Z)-isomers are of significant interest for various applications.

One of the primary methods for synthesizing α-cyanocinnamic esters is the Knoevenagel condensation. acs.org This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as ethyl cyanoacetate, in the presence of a base. The stereochemical outcome of this reaction can be influenced by the reaction conditions. For instance, the Baylis-Hillman reaction offers a pathway to functionalized alkenes, and its application in aqueous media provides a convenient route to 2-methylenealkanoates and alkanenitriles. uohyd.ac.inuohyd.ac.in Subsequent transformations of the Baylis-Hillman adducts can lead to the stereoselective synthesis of (E)-isomers of α-cyanocinnamic acid derivatives. uohyd.ac.inuohyd.ac.in

Enzymatic methods have also emerged as powerful tools for stereoselective synthesis. A lipase-catalyzed cascade reaction starting from acetals and cyanoacetic acid has been developed to produce (E)-α,β-unsaturated carboxylic esters with excellent E-selectivity. nih.gov This one-pot procedure highlights the potential of biocatalysis in achieving high stereochemical control. nih.gov

Visible light-promoted photoredox catalysis represents another modern approach for the stereoselective synthesis of complex molecules, including unnatural α-amino acid derivatives. rsc.orgnih.gov While not directly applied to this compound in the provided context, these advanced catalytic systems offer potential avenues for developing novel stereoselective syntheses of its derivatives.

Method Key Features Stereoselectivity Reference
Knoevenagel CondensationCondensation of an aldehyde with an active methylene compound.Dependent on reaction conditions. acs.org
Baylis-Hillman ReactionFormation of functionalized alkenes from aldehydes and activated alkenes.Can be controlled to favor (E)-isomers. uohyd.ac.inuohyd.ac.in
Enzymatic Cascade ReactionLipase-catalyzed esterification/Knoevenagel condensation.Excellent E-selectivity. nih.gov

Explorations in this compound Reactivity

The chemical reactivity of this compound is characterized by its two primary functional groups: the carboxylic acid and the nitrile group, attached to a conjugated alkene backbone.

The carboxylic acid group of this compound and its derivatives readily undergoes esterification and amidation reactions.

Esterification:

Esterification is a common transformation used to modify the properties of carboxylic acids. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid, is a standard method. sapub.org For instance, trans-cinnamic acid can be esterified with various alcohols such as ethanol, propanol, and butanol. sapub.org A more contemporary approach involves the use of triphenylphosphine (B44618) dihalides (Ph3PBr2 or Ph3PI2) in the presence of N,N-dimethylaminopyridine (DMAP), which allows for the efficient esterification of cinnamic acid under neutral and mild conditions. chem-soc.si This method has been shown to convert trans-cinnamic acid to its butyl ester in excellent yield without affecting the double bond. chem-soc.si

Enzymatic methods also provide a green alternative for esterification. Lipases can catalyze the esterification of cyanoacetic acid in a cascade reaction that also involves a Knoevenagel condensation, leading to the formation of (E)-α,β-unsaturated carboxylic esters. nih.gov

Amidation:

Amidation of the carboxylic acid group can be achieved by first converting the acid to a more reactive species, such as an acyl chloride. The reaction of acyl chlorides derived from 3-substituted 2-cyanoacrylic acids with amines like diethylamine (B46881) and aniline (B41778) affords the corresponding amides. researchgate.net The synthesis of 4-phenyl-α-cyanocinnamic acid amide has been reported, highlighting the utility of this transformation. researchgate.netacs.orgacs.org This amide has shown promise as a matrix for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. researchgate.netacs.orgacs.org Cinnamic acid amides have also been studied for their biological activities, such as α-glucosidase inhibition. nih.gov

Reaction Reagents/Conditions Product Reference
Fischer EsterificationAlcohol, H2SO4 (catalyst)Ester sapub.org
Mild Esterificationn-Butanol, Ph3PBr2/Ph3PI2, DMAPn-Butyl ester chem-soc.si
Enzymatic EsterificationAlcohol, Lipase(E)-α,β-unsaturated ester nih.gov
AmidationAcyl chloride, Amine (e.g., diethylamine, aniline)Amide researchgate.net
Amide Synthesisα-Cyanoacetic acid ethyl ester, Amine, Refluxα-Cyanocinnamic acid amide acs.org

The nitrile (cyano) group is a versatile functional group that can be converted into various other functionalities, significantly expanding the synthetic utility of this compound. researchgate.net The carbon-nitrogen triple bond in the nitrile group is polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack. chemistrysteps.comlibretexts.org

Key transformations of the nitrile group include:

Hydrolysis: Nitriles can be hydrolyzed to either amides or carboxylic acids under acidic or basic conditions. chemistrysteps.comebsco.com Mild acidic conditions can lead to the formation of an amide intermediate, which upon more vigorous hydrolysis, yields the corresponding carboxylic acid. ebsco.comlumenlearning.com This conversion effectively transforms the cyano group into a carboxyl group.

Reduction: The nitrile group can be reduced to a primary amine (–CH2NH2) using strong reducing agents like lithium aluminum hydride (LiAlH4). chemistrysteps.comlibretexts.orgebsco.com This reaction provides a route to introduce an aminomethyl group.

Addition of Grignard Reagents: Reaction with Grignard reagents followed by hydrolysis converts the nitrile group into a ketone. chemistrysteps.comlibretexts.org This allows for the formation of a new carbon-carbon bond and the introduction of a keto functional group.

These transformations highlight the nitrile group as a valuable synthetic handle for creating a diverse range of derivatives from this compound. researchgate.net

Transformation Reagents/Conditions Resulting Functional Group Reference
Hydrolysis (partial)Mild acidAmide ebsco.comlumenlearning.com
Hydrolysis (complete)Strong acid or base, heatCarboxylic acid chemistrysteps.comlibretexts.org
ReductionLiAlH4Primary amine chemistrysteps.comlibretexts.orgebsco.com
Addition of Grignard ReagentGrignard reagent, then H2OKetone chemistrysteps.comlibretexts.org

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the strategic modification of molecules. solubilityofthings.comub.eduvanderbilt.eduimperial.ac.uklibretexts.org In the context of this compound, beyond the direct transformations of the carboxylic acid and nitrile groups, other interconversions can be envisaged.

For instance, a novel reactive matrix, α-cyano-3-aminocinnamic acid (3-CACA), has been synthesized and utilized for the analysis of N-glycans. researchgate.net This suggests the potential for introducing an amino group onto the phenyl ring of this compound, a transformation that significantly alters the molecule's properties.

The double bond in the cinnamic acid backbone also presents opportunities for functionalization. While not explicitly detailed for this compound in the provided sources, reactions such as hydrogenation could reduce the double bond to a single bond, leading to a saturated derivative.

The ability to interconvert functional groups is crucial for creating a library of this compound derivatives with diverse structures and potential applications. This includes the possibility of converting the carboxylic acid to an alcohol via reduction, or the nitrile to an aldehyde. vanderbilt.edu These transformations, common in organic synthesis, would further expand the chemical space accessible from this starting material. solubilityofthings.comub.edu

Solid State Photoreactivity and Topochemical Transformations of 3 Cyanocinnamic Acid

Mechanistic Investigations of [2+2] Photodimerization

The [2+2] photodimerization of cinnamic acids in the solid state is a cornerstone of topochemical research, where the crystal lattice governs the reaction's outcome. acs.orgscribd.com The case of 3-cyanocinnamic acid presents a particularly insightful example, as its reactivity is not straightforward and highlights the nuanced interplay of various factors within the crystalline environment. researchgate.netrsc.orgrsc.org

Influence of Crystal Packing on Reaction Pathways

The solid-state photochemical behavior of cinnamic acids is famously dictated by the crystal packing, categorized into α, β, and γ polymorphs. acs.org In the α-type, centrosymmetrically related molecules in adjacent stacks overlap, leading to centrosymmetric dimers upon irradiation. acs.org The β-type packing features translationally equivalent molecules with significant face-to-face overlap and short repeat distances (3.7–4.1 Å), yielding mirror-symmetric dimers. acs.org Conversely, the γ-type, with its offset molecular arrangement and large distances between double bonds (4.7–5.1 Å), is typically photostable. acs.org

While the crystal structures of this compound and the photoreactive 4-cyanocinnamic acid are nearly identical regarding the distance between double bonds, their photochemical behaviors differ significantly at room temperature. rsc.org In the crystals of this compound, the C=C bonds are positioned within 3.8 Å, a distance that would typically suggest photoreactivity. acs.org However, a slight displacement necessitates vibrational motions to achieve the necessary π–π orbital overlap for dimerization. acs.org This subtle difference in packing and the resulting requirement for molecular motion are crucial in explaining its photoinertness at ambient temperatures. acs.orgresearchgate.netrsc.orgresearchgate.net

Molecular dynamics simulations of a minicrystal of this compound show significant molecular motion along the nih.gov direction. The crystal structure reveals that molecules form sheets stabilized by O-H···O, C-H···O, and C-H···N hydrogen bonds. rsc.org These sheets are stacked along the short mdpi.com axis, and it is the molecules within this stack that are poised for a [2+2] photodimerization reaction. The cyano groups in this compound are arranged in a "zip-like" fashion parallel to the nih.gov direction. rsc.org

Role of Molecular Motion and π-π Overlap in Solid-State Photoreactivity

For a [2+2] photocycloaddition to occur, the reacting double bonds must be parallel and within a distance of less than 4.2 Å to allow for effective orbital coupling. youtube.com However, the case of this compound demonstrates that meeting this distance criterion alone is not sufficient for photoreactivity. acs.orgrsc.org Molecular dynamics (MD) simulations have been instrumental in revealing the critical role of molecular motion and optimal π-π overlap of the incipient reactive double bonds. researchgate.net

These simulations, performed on minicrystals of 180 molecules, confirm that the difference in photoreactivity between this compound and 4-cyanocinnamic acid stems from the differing degrees of ease of molecular motion within their respective crystals. researchgate.netrsc.orgresearchgate.net While the double bonds in this compound are close, they are slightly displaced, requiring thermal motion to achieve the necessary alignment for the reaction to proceed. acs.orgresearchgate.net A stepwise MD study, where two central molecules were dimerized, further underscored the importance of this thermal motion in facilitating the solid-state photochemical reaction. researchgate.net The study suggests a two-step diradical pathway for the dimerization is possible. researchgate.net

The overlap of p-orbitals is what forms π bonds. libretexts.org In the context of photodimerization, the side-on overlap of p-orbitals on adjacent molecules is crucial. masterorganicchemistry.comresearchgate.net When two p-orbitals overlap, they form a lower-energy π bonding molecular orbital and a higher-energy π* anti-bonding molecular orbital. libretexts.orgresearchgate.net For a reaction to occur, the molecules must be close enough and oriented correctly for this overlap to be effective. acs.org

Temperature-Dependent Photochemical Behavior of this compound Crystals

The photochemical reactivity of this compound is profoundly influenced by temperature, offering a compelling example of how thermal energy can overcome kinetic barriers in solid-state reactions.

Achieving Photoactivity in Otherwise Photoinert Crystal Forms

A striking feature of this compound is its transition from a photoinert state at room temperature to a photoactive one at elevated temperatures. acs.orgresearchgate.netrsc.orgrsc.orgresearchgate.netresearchgate.netscribd.com When heated to 130 °C, it undergoes a [2+2] photodimerization to yield the expected truxinic-type dimer in an 80% yield. acs.org This phenomenon is attributed to the increased vibrational motions at higher temperatures, which enable the slightly displaced C=C bonds to achieve the necessary π-π orbital overlap for reaction. acs.org This serves as a clear illustration of how thermal energy can facilitate molecular motion, making a seemingly unreactive crystal photoreactive. researchgate.netrsc.orgresearchgate.net This temperature-induced reactivity is a key finding, suggesting that for systems that are inert under standard conditions, irradiation at higher temperatures might be a viable strategy, provided no phase transitions alter the crystal packing. acs.org

Kinetic and Thermodynamic Aspects of Solid-State Photoreactions

The effect of temperature on solid-state photodimerization is complex and not always predictable. acs.org Generally, higher temperatures are expected to favor dimerization by increasing molecular mobility, while lower temperatures would hinder it. acs.org For instance, 4-cyanocinnamic acid, which dimerizes efficiently at room temperature, becomes unreactive at -80 °C. acs.org This can be understood by the rationale that at low temperatures, the vibrational amplitude of the double bonds is insufficient to allow for the necessary orbital overlap to drive the reaction. acs.org

However, the relationship is not always linear. There is likely an optimal temperature for dimerization where there is sufficient vibrational motion for the reacting centers to achieve proper orientation and overlap, but not so much that the interaction time is too brief for a bond to form. acs.org Detailed studies on the kinetic and thermodynamic parameters of the photodimerization of this compound specifically are limited, but the observable temperature-dependent behavior provides qualitative insight into the energy barriers of the reaction. acs.org The transition to reactivity at 130 °C indicates that the activation energy for the necessary molecular rearrangement is overcome at this temperature. acs.orgrsc.org

Supramolecular Photochemistry and Cocrystallization Effects

The principles of supramolecular chemistry and cocrystallization offer powerful tools to manipulate and control the photochemical behavior of molecules like this compound. By forming multicomponent crystals, or cocrystals, it is possible to alter the packing arrangement and, consequently, the photoreactivity of a compound. nih.govfrontiersin.orgmdpi.com

An interesting case study involves the cocrystallization of this compound with 4-cyanocinnamic acid. rsc.orgnih.gov Despite their individual photoreactivity differences at room temperature, they readily form a 1:1 molecular complex. rsc.orgnih.gov X-ray powder diffraction reveals that the crystal structure of this complex more closely resembles that of the photoinert this compound rather than the photoreactive 4-cyanocinnamic acid. rsc.org This suggests that the packing in the cocrystal is dictated by the less reactive component, potentially leading to altered photochemical outcomes for the mixture compared to the individual components. This highlights the potential of using cocrystal formation to fine-tune the solid-state reactivity of organic compounds. nih.gov

The broader field of supramolecular photochemistry utilizes various hosts like cyclodextrins, cucurbiturils, and other templates to encapsulate guest molecules, thereby restricting their motion and pre-organizing them for a specific photoreaction. acs.orgorganic-chemistry.org This approach can lead to highly selective and efficient photochemical transformations that are not achievable in solution or even in the pure crystalline state. acs.org For instance, covalent templates have been used to direct the [2+2] photodimerization of cinnamic acid derivatives to yield specific diastereomers in high yields. While specific studies on the supramolecularly controlled photodimerization of this compound are not detailed in the provided context, the principles established with other cinnamic acids and related compounds suggest that such strategies could be effectively applied to control its reactivity. acs.orgorganic-chemistry.org

Design and Analysis of Photoreactive Molecular Complexes

The challenge of controlling solid-state reactions, especially for compounds that are unreactive in their pure crystalline form, has led to the development of crystal engineering strategies. biotech-asia.org One of the most successful approaches is the formation of multicomponent crystals, such as co-crystals, where a target molecule is crystallized with a carefully chosen "coformer." biotech-asia.org This strategy allows for the precise arrangement of reactant molecules in a predictable manner through non-covalent interactions like hydrogen bonding. biotech-asia.orgbilkent.edu.tr

For cinnamic acids, this approach involves creating co-crystals with template molecules to guide the alignment of the double bonds into a reactive orientation. bilkent.edu.tr By forming a co-crystal, it is possible to overcome the unfavorable packing of a compound like this compound and induce photoreactivity. The template molecule acts as a scaffold, holding the cinnamic acid molecules in a specific geometry that facilitates the desired [2+2] cycloaddition upon irradiation. This method provides access to a wide range of symmetrical and unsymmetrical cyclobutane (B1203170) products, including specific truxinic acid analogues, as single diastereomers and in high yields. bilkent.edu.tr

The design of these photoreactive molecular complexes relies on understanding and utilizing a hierarchy of intermolecular interactions. biotech-asia.org For instance, strong and predictable interactions, such as the carboxylic acid-pyridine hydrogen bond, can be used to assemble the components into the desired supramolecular architecture. The analysis of the resulting crystal structures, often through single-crystal X-ray diffraction, confirms the alignment of the reactants and allows for the rationalization of the photochemical outcome. biotech-asia.org This template-directed approach effectively bypasses the limitations imposed by the crystal packing of the single-component crystal, turning a previously unreactive compound into a precursor for targeted synthesis. bilkent.edu.tr

Table 2: Strategy for Designing Photoreactive Complexes

ApproachDescriptionKey InteractionsDesired Outcome
Co-crystallizationCrystallizing the primary molecule (e.g., this compound) with a selected coformer or template molecule. biotech-asia.orgbilkent.edu.trHydrogen bonding, π-π stacking, van der Waals forces. biotech-asia.orgControlled alignment of reactants to yield a specific photodimer (e.g., truxinic or truxillic acid derivatives). bilkent.edu.tr

Advanced Spectroscopic Characterization and Computational Chemical Studies of 3 Cyanocinnamic Acid

Vibrational Spectroscopy (Raman and Infrared) for Structural Elucidation

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, serves as a powerful tool for the structural characterization of 3-cyanocinnamic acid by probing its molecular vibrations. edinst.com

Analysis of Characteristic Vibrational Modes (e.g., Nitrile Stretch, O-H Stretch)

The vibrational spectrum of this compound is distinguished by several characteristic bands corresponding to its key functional groups. Fourier-transform infrared (FTIR) and Raman spectroscopy studies have identified these principal modes. vulcanchem.comnih.gov

The nitrile (C≡N) group presents a strong, sharp absorption band in a relatively clear region of the infrared spectrum, typically between 2210 cm⁻¹ and 2260 cm⁻¹. vulcanchem.com For this compound, this C≡N stretching vibration is observed at approximately 2220-2227 cm⁻¹. vulcanchem.comnih.gov This distinct peak is a reliable marker for the cyano group. nih.gov

The hydroxyl (O-H) stretch of the carboxylic acid group gives rise to a very broad band in the IR spectrum, generally found in the 2500–3300 cm⁻¹ region. This broadening is a result of strong intermolecular hydrogen bonding between the carboxylic acid moieties in the solid state. docbrown.info

Other significant vibrational modes include:

Carbonyl (C=O) Stretch: A strong absorption appears around 1680-1684 cm⁻¹, characteristic of the carbonyl group in a conjugated carboxylic acid. vulcanchem.comdocbrown.info

Olefinic (C=C) Stretch: The stretching of the carbon-carbon double bond in the acrylic acid chain is found at approximately 1630 cm⁻¹. docbrown.info

Aromatic (C=C) Stretch: The vibrations of the benzene (B151609) ring typically appear near 1600 cm⁻¹. vulcanchem.com

Computational studies using Density Functional Theory (DFT) have been employed to assign these vibrational modes, and the calculated wavenumbers show good agreement with experimental data. nih.govnih.gov

Table 1: Characteristic Vibrational Modes of this compound

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)Reference
O-H StretchCarboxylic Acid (-COOH)~2500–3300 (Broad) docbrown.info
C≡N StretchNitrile (-CN)~2220–2227 vulcanchem.comnih.gov
C=O StretchCarboxylic Acid (-COOH)~1680–1684 vulcanchem.comdocbrown.info
C=C Stretch (Olefinic)Alkene (-CH=CH-)~1630 docbrown.info
C=C Stretch (Aromatic)Benzene Ring~1600 vulcanchem.com

Solvent and Environmental Effects on Spectroscopic Signatures

The vibrational frequencies of this compound, particularly the nitrile stretch, are sensitive to the surrounding environment. researchgate.net Studies using Raman spectroscopy have shown that the C≡N vibrational mode is influenced by solvent polarity, hydrogen bonding, and pH. researchgate.netresearchgate.net Changes in the solvent can cause shifts in the peak position of the nitrile group, providing insight into solute-solvent interactions. researchgate.net This phenomenon, known as solvatochromism, is valuable for studying the local environment around the cyano group. rsc.orgccspublishing.org.cn For instance, the polarity of the solvent can alter the electric field around the C≡N bond, thereby affecting its vibrational frequency. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Binding Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure, conformation, and intermolecular interactions of this compound in solution.

¹H NMR for Proton Environment and Isomeric Purity

¹H NMR spectroscopy provides precise information about the chemical environment of each proton in the this compound molecule. libretexts.orgchemistrysteps.com The spectrum allows for the unambiguous identification of the compound and verification of its isomeric form. The key resonances are:

Aromatic Protons: The protons on the benzene ring typically appear in the δ 7.6–8.2 ppm region.

Olefinic Protons: The two protons of the trans-alkene double bond are chemically distinct and appear as doublets in the δ 6.4–7.0 ppm range. A crucial indicator of the trans (E) configuration is a large coupling constant (J) of approximately 16 Hz between these two protons.

Carboxylic Acid Proton: The acidic proton of the -COOH group is typically observed as a broad singlet at a downfield chemical shift, often above δ 12 ppm.

The number of distinct signals in the ¹H NMR spectrum corresponds to the number of non-equivalent sets of protons, which confirms the molecular symmetry and structure. libretexts.org Furthermore, absolute quantitative ¹H NMR (qNMR) can be employed as a primary analytical method to determine the absolute purity of a sample with high accuracy, by comparing the integral of an analyte signal to that of a certified internal standard. nih.gov This method can detect and quantify solvent residues or other impurities. nih.gov

Table 2: Typical ¹H NMR Chemical Shifts for Cyanocinnamic Acid Derivatives

Proton TypeChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
Carboxylic Acid (-COOH)> 12Broad SingletN/A
Aromatic (-C₆H₄)~7.6–8.2MultipletN/A
Olefinic (-CH=CH-)~6.4–7.0Doublet~16 (for trans isomer)

NMR for Elucidating Ligand-Protein Interactions (e.g., with SHP)

NMR spectroscopy is highly effective for studying the non-covalent interactions between small molecule ligands like this compound and their protein targets. researchoutreach.orgceitec.cz One such interaction that has been characterized is the binding of this compound to the orphan nuclear receptor Small Heterodimer Partner (SHP). researchgate.net

Ligand-observe NMR experiments, such as one-dimensional ¹H NMR, can detect binding by monitoring changes in the ligand's spectrum upon addition of the protein. When this compound binds to SHP, its proton signals in the ¹H NMR spectrum decrease in height and become broader. researchgate.net This line broadening is indicative of the ligand binding to a large macromolecule, causing a change in its relaxation properties. researchgate.net In contrast, inactive analogues show no significant change in their NMR signals in the presence of the protein, confirming the specificity of the interaction. researchgate.net Techniques like Saturation Transfer Difference (STD) NMR and transferred Nuclear Overhauser Effect (trNOE) experiments can further map the binding epitope and determine the conformation of the ligand when bound to the protein. ceitec.czustc.edu.cn

Electronic Spectroscopy (UV-Vis) and Photophysical Properties

Ultraviolet-visible (UV-Vis) spectroscopy measures the electronic transitions within the molecule. This compound, with its extended conjugated system involving the benzene ring, the alkene double bond, and the carbonyl group, exhibits strong UV absorption. Its UV-Vis spectrum shows absorption maxima in the range of 280–320 nm, which are attributed to π→π* electronic transitions within this conjugated system. vulcanchem.com

The photophysical and photochemical properties of this compound are also of interest. The compound is known to be sensitive to UV light and can undergo photochemical reactions. biosynth.com Molecular dynamics simulations have shown that this compound can participate in topochemical [2+2] photodimerisation reactions in the solid state, although it is less reactive than its 4-cyano isomer. researchgate.net This reactivity is dependent on molecular motion within the crystal lattice. researchgate.net

Table 3: Electronic Spectroscopy Data for this compound

Spectroscopic TechniqueParameterValueAttributed TransitionReference
UV-Vis Spectroscopyλmax (Absorption Maximum)~280–320 nmπ→π* vulcanchem.com

Absorption Characteristics in Different Phases (Solution vs. Solid State)

The absorption characteristics of this compound, like many organic chromophores, are sensitive to its physical state. When comparing its properties in a dilute solution to those in the solid crystalline state, distinct differences in the UV-visible absorption spectra are observed. In solution, where molecules are solvated and relatively isolated, the absorption spectrum is typically characterized by sharp, well-defined bands. However, in the solid state, these absorption bands tend to become broader and may shift to longer wavelengths (a red-shift).

This phenomenon is attributed to intermolecular interactions present in the crystal lattice, such as π-π stacking and hydrogen bonding, which are absent in a dilute solution. nih.gov In the solid phase, strong π-orbital interactions between stacked molecules can lead to the formation of aggregate species, such as excimers, which have different electronic properties from the isolated monomer. nih.gov The aggregation and tight molecular packing in the crystal alter the electronic energy levels of the molecule, influencing the π-π* transitions responsible for UV absorption. nih.govshimadzu.com Raman spectroscopy studies also indicate a slight red-shift of the nitrile (-C≡N) vibrational mode in the solid form compared to when it is dissolved in a solution, further highlighting the effect of the condensed-phase environment on the molecule's electronic structure. researchgate.net

Table 1: Comparison of Absorption Characteristics

Feature Solution Phase Solid State
Spectral Bands Typically sharp and well-defined Often broad and less defined
Wavelength (λmax) Baseline reference Often exhibits a bathochromic (red) shift
Intermolecular Forces Dominated by solvent-solute interactions Strong π-π stacking and hydrogen bonding nih.gov
Molecular State Isolated, solvated molecules Aggregated molecules in a crystal lattice nih.gov

Understanding Bathochromic Shifts and Spectral Broadening

A bathochromic shift, or red-shift, refers to the shift of an absorption maximum (λmax) to a longer wavelength. uomustansiriyah.edu.iq For this compound, the transition from the solution phase to the solid state typically induces such a shift. This is primarily because of the strong intermolecular interactions in the crystal. The formation of molecular aggregates and the close proximity of molecules allow for π-orbital overlap between adjacent chromophores. nih.gov These interactions perturb the frontier molecular orbitals (HOMO and LUMO), often leading to a decrease in the energy gap between the ground state and the excited state. Since the energy of absorbed light is inversely proportional to its wavelength, a smaller energy gap results in absorption at a longer wavelength.

Spectral broadening in the solid state arises from a distribution of slightly different molecular environments within the crystal lattice. While a crystal is ordered, thermal vibrations and minor imperfections mean that not every molecule exists in an identical electronic environment. This creates a range of different absorption energies, which overlap to form a single, broad absorption band, in contrast to the more uniform environment experienced by molecules in a dilute solution. The presence of auxochromic groups or an extension of the conjugated system can also contribute to bathochromic shifts. uomustansiriyah.edu.iqmdpi.com

Quantum Chemical Modeling and Molecular Simulations

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Vibrational Frequency Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules, based on the electron density. scispace.comwikipedia.org For this compound, DFT is a fundamental tool for understanding its intrinsic molecular properties. The process typically begins with geometry optimization, where computational algorithms adjust the molecule's geometry to find the most stable, lowest-energy structure. storion.rufaccts.de This provides the equilibrium bond lengths and angles of the molecule in its ground state.

Once the geometry is optimized, DFT calculations can determine the electronic structure, including the spatial distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jmcs.org.mxnih.gov The energy difference between the HOMO and LUMO is crucial as it relates to the molecule's chemical reactivity and electronic transitions. Furthermore, DFT can be used to predict the vibrational frequencies of the molecule. scielo.org.mx These computed frequencies can be compared with experimental data from IR and Raman spectroscopy to validate the accuracy of the computational model and the optimized geometry. researchgate.net Various functionals, such as B3LYP, are commonly employed in these calculations. scielo.org.mx

Table 2: Applications of DFT for this compound

Application Description Key Outputs
Geometry Optimization Finds the minimum energy conformation of the molecule. faccts.de Optimized 3D structure, bond lengths, bond angles.
Electronic Structure Analysis Calculates the distribution of electrons and orbital energies. scispace.com Electron density maps, HOMO/LUMO energies, energy gap. jmcs.org.mx
Vibrational Frequency Prediction Computes the frequencies of molecular vibrations. scielo.org.mx Predicted IR and Raman spectra for comparison with experimental data. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Energies and Optical Properties

While DFT is a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) is an extension that allows for the investigation of excited states and the response of a system to time-dependent electromagnetic fields, such as light. wikipedia.org It has become a standard method for calculating the electronic excitation energies and optical properties of molecules like this compound. scielo.org.mxresearchgate.net

Using the ground-state geometry optimized by DFT, TD-DFT calculations can predict the molecule's UV-visible absorption spectrum. ubd.edu.bnubd.edu.bn The method calculates the vertical excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to an unoccupied one without a change in the nuclear geometry. These calculated energies correspond to the peaks in the absorption spectrum. wikipedia.org This allows researchers to theoretically predict the λmax values and understand the nature of the electronic transitions (e.g., π-π* transitions) that give rise to the observed optical properties. researchgate.net The results provide crucial insights into how structural modifications might tune the optical response of cyanocinnamic acid derivatives for various applications. jmcs.org.mxscielo.org.mx

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Condensed Phases

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of the dynamic behavior of molecules in condensed phases, such as liquids or solids.

For this compound, MD simulations have been employed to investigate its behavior in the solid state. researchgate.net These simulations, often performed on "minicrystals" composed of hundreds of molecules, reveal the importance of molecular motion, thermal energy, and intermolecular distances for processes like solid-state photoreactions. researchgate.net The simulations can track key parameters such as the distance and orientation between reactive double bonds in adjacent molecules as a function of time. By analyzing the trajectory and various energy components (e.g., potential, kinetic, van der Waals), researchers can gain insights into the mechanisms of solid-state reactivity and the role that molecular dynamics play in overcoming the geometric constraints of the crystal lattice. researchgate.net

Computational Docking and Homology Modeling for Investigating Molecular Recognition

Computational docking and homology modeling are powerful tools used in drug discovery and molecular biology to investigate how a small molecule, or ligand, might interact with a biological target, typically a protein. plos.orgslideshare.net These methods have been applied to derivatives of cyanocinnamic acid to explore their potential as inhibitors of specific protein targets. nih.govnih.gov

If the three-dimensional structure of the target protein is not experimentally available, homology modeling is used first. This technique builds a 3D model of the target protein based on its amino acid sequence and the known experimental structure of a related homologous protein. slideshare.netresearchgate.net

Once a protein structure is available (either from experiment or homology modeling), computational docking is performed. plos.org This process predicts the preferred orientation of the cyanocinnamic acid derivative when bound to the protein's active site. nih.gov The simulation scores different binding poses based on their steric and energetic complementarity. The results provide valuable predictions about the key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, thus elucidating the basis of molecular recognition. nih.govresearchgate.net

Biochemical Mechanisms and in Vitro Biological Interactions of 3 Cyanocinnamic Acid Derivatives

Modulation of Cellular Bioenergetics and Metabolism

3-Cyanocinnamic acid derivatives have been shown to potently interfere with the fundamental bioenergetic pathways of cells, primarily by targeting transporters and enzymes crucial for metabolism.

A primary mechanism of action for derivatives of this compound is the inhibition of monocarboxylate transporters (MCTs), particularly MCT1 and MCT4. nih.govresearchgate.netoncotarget.comnih.gov These transporters are critical for cellular metabolism, facilitating the proton-coupled transport of monocarboxylates such as lactate (B86563) and pyruvate (B1213749) across the plasma membrane. researchgate.netoncotarget.com

Research has led to the development of potent dual inhibitors of MCT1 and MCT4 based on an α-cyanocinnamic acid structural template. nih.govoncotarget.comnih.gov MCT1 generally exhibits a high affinity for lactate, while MCT4 has a lower affinity and is particularly well-suited for exporting lactate from highly glycolytic cells. nih.gov The inhibition of these transporters by cyanocinnamic acid derivatives disrupts the metabolic symbiosis in tumors, where glycolytic cells export lactate that is then taken up and used as fuel by oxidative cells. oncotarget.com By blocking MCT1 and MCT4, these compounds prevent lactate efflux, leading to intracellular lactate accumulation and subsequent acidification. frontiersin.orgexplorationpub.com

Homology modeling and molecular docking studies have been employed to predict the binding interactions between lead compounds and the MCT1 and MCT4 transporters. nih.govresearchgate.netnih.gov While the precise inhibitory mechanism is still under investigation, studies have shown that related compounds like α-cyano-4-hydroxycinnamate bind strongly to the transporters. nih.govexplorationpub.com The development of N,N-dialkyl cyanocinnamic acids has yielded compounds with significant inhibitory activity against both MCT1 and MCT4. nih.govresearchgate.net

As a direct consequence of MCT inhibition and other effects, this compound derivatives significantly disrupt core energy-producing pathways: glycolysis and mitochondrial oxidative phosphorylation (OxPhos). nih.govoncotarget.comnih.govoncotarget.com Inhibition of OxPhos can lead to severe depletion of ATP and dysfunction of the tricarboxylic acid (TCA) cycle, starving cells of essential components for survival and proliferation. oncotarget.com

In vitro studies using extracellular flux analysis have provided detailed insights into these effects. Glycolysis Stress Tests revealed that treatment with N,N-dialkyl cyanocinnamic acid derivatives leads to a significant decrease in both the glycolytic capacity and glycolytic reserve in cancer cells. nih.gov Similarly, Mitochondrial Stress Tests demonstrated that these compounds reduce maximal respiration, ATP-linked respiration, and the spare respiratory capacity. nih.gov An increase in proton leak across the mitochondrial inner membrane was also noted. nih.gov

Fluorescence microscopy has further shown that certain lead compounds are internalized by cells and accumulate in or near the mitochondria, the site of oxidative phosphorylation. nih.govresearchgate.netnih.govoncotarget.com It has also been suggested that the disruption of mitochondrial function may be partially due to the inhibition of the mitochondrial pyruvate carrier (MPC), another known target of cyanocinnamic acid derivatives, which is responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. nih.govbiorxiv.org

Table 1: Effects of N,N-dialkyl Cyanocinnamic Acid Derivatives on Cellular Metabolism

Metabolic ParameterObserved EffectPathway AffectedReference
Glycolytic CapacityDecreaseGlycolysis nih.gov
Glycolytic ReserveDecreaseGlycolysis nih.gov
Maximal RespirationDecreaseOxidative Phosphorylation nih.gov
ATP ProductionDecreaseOxidative Phosphorylation nih.gov
Spare Respiratory CapacityDecreaseOxidative Phosphorylation nih.gov
Proton LeakIncreaseOxidative Phosphorylation nih.gov

Beyond their impact on glycolysis and OxPhos, derivatives of cyanocinnamic acid also influence lipid metabolism by targeting key enzymes involved in fatty acid synthesis. It has been reported that α-cyanocinnamic acid can inhibit enzymes such as pyruvate carboxylase and acetyl-CoA carboxylase by binding to an inhibitor site, resulting in decreased levels of fatty acids. biosynth.com

Pyruvate carboxylase is a mitochondrial enzyme that plays a crucial anaplerotic role by catalyzing the carboxylation of pyruvate to form oxaloacetate, replenishing intermediates of the TCA cycle. nih.gov Studies with the related compound α-cyano-4-hydroxycinnamate showed that at high concentrations (1 mM), it could cause some inhibition of pyruvate carboxylase. nih.gov However, at lower concentrations sufficient to completely block mitochondrial pyruvate transport, minimal to no inhibition of the enzyme was observed. nih.gov

Disruption of Glycolysis and Mitochondrial Oxidative Phosphorylation Pathways

Molecular Interactions with Intracellular Receptors and Signaling Pathways

This compound derivatives also engage with intracellular signaling networks through direct binding to nuclear receptors and by influencing the formation of protein complexes that regulate gene expression.

Specific derivatives of this compound have been identified as ligands for the orphan nuclear receptor, Small Heterodimer Partner (SHP). nih.govnih.gov One such compound, 4-[3-(1-adamantyl)-4-hydroxyphenyl]-3-chlorocinnamic acid (3-Cl-AHPC), binds directly to SHP. nih.govresearchgate.net This interaction was confirmed using 1H NMR spectrometry, which showed that an apoptosis-inducing this compound derivative bound to recombinant human SHP, while a structurally similar but inactive analogue did not. researchgate.net

SHP is an atypical nuclear receptor that lacks a conventional DNA-binding domain and functions primarily as a transcriptional corepressor. The binding of ligands like 3-Cl-AHPC can modulate its repressive activity. nih.gov Molecular modeling studies have predicted that the ligand settles into the ligand-binding pocket of SHP, with key amino acid residues, such as Leu-100, making direct contact with the compound. nih.gov This ligand-dependent regulation suggests that SHP's role in metabolic pathways can be pharmacologically targeted. nih.gov

The binding of this compound derivatives to SHP directly influences its ability to interact with other proteins, notably the components of the Sin3A repressor complex. researchgate.net The binding of 3-Cl-AHPC to SHP enhances the interaction between SHP and repressive cofactors, including mammalian Sin3A. nih.gov This promotes the formation of a larger corepressor complex that can include Sin3A, histone deacetylases, and other proteins. nih.gov

The integrity of this interaction is crucial for the biological activity of these compounds. nih.gov Research has shown that the expression of both SHP and Sin3A is essential for the induction of apoptosis by 3-Cl-AHPC. nih.gov Furthermore, a regulatory link exists where the depletion of Sin3A leads to a corresponding decrease in SHP protein levels. nih.gov This demonstrates that the influence of this compound derivatives on cellular fate is mediated through a complex interplay of protein-protein interactions that are initiated by the binding of the compound to the SHP nuclear receptor.

Table 2: Summary of Molecular Interactions of this compound Derivatives

Interacting Molecule/ComplexDerivative ClassType of InteractionConsequenceReference
MCT1 / MCT4N,N-dialkyl cyanocinnamic acidsInhibition of transportBlockade of lactate flux, intracellular pH change nih.govresearchgate.netexplorationpub.com
Mitochondrial Pyruvate Carrier (MPC)Cyanocinnamic acid derivativesInhibition of transportDisruption of mitochondrial respiration nih.gov
Pyruvate Carboxylaseα-Cyanocinnamic acidEnzyme inhibitionDecreased fatty acid synthesis biosynth.comnih.gov
Acetyl-CoA Carboxylaseα-Cyanocinnamic acidEnzyme inhibitionDecreased fatty acid synthesis biosynth.com
Small Heterodimer Partner (SHP)Adamantyl-substituted cinnamic acidsLigand bindingModulation of SHP repressor activity nih.govresearchgate.net
SHP-Sin3A ComplexAdamantyl-substituted cinnamic acidsPromotion of complex formationRegulation of gene expression, apoptosis nih.govnih.govnih.gov

Impact on Growth Factor Receptor Signaling (e.g., IGF-1R)

This compound derivatives have been shown to interfere with growth factor receptor signaling pathways, which are crucial for cell growth, proliferation, and survival. qiagen.com A key target in this context is the Insulin-like Growth Factor-1 Receptor (IGF-1R). The binding of IGF-1 to its receptor triggers a cascade of intracellular events, primarily through the PI3K/AKT and MAPK/ERK pathways, which are fundamental in normal cellular processes and are often dysregulated in cancer. mdpi.comheraldopenaccess.us

Upon ligand binding, the IGF-1R undergoes autophosphorylation of specific tyrosine residues, creating docking sites for various substrate proteins like those in the Insulin Receptor Substrate (IRS) family. frontiersin.org This leads to the activation of downstream signaling cascades that regulate cell proliferation and inhibit apoptosis. mdpi.comheraldopenaccess.us Research has indicated that certain cinnamic acid derivatives can inhibit IGF-1R signaling. researchgate.netresearchgate.net This inhibition can disrupt the proliferative and anti-apoptotic signals that are often hijacked by cancer cells, suggesting a potential mechanism for their anti-tumor activity. The interaction of these derivatives with the IGF-1R pathway highlights a critical point of intervention in cellular signaling. ki.se

Modulation of Wnt/β-Catenin Pathway Activity

The Wnt/β-catenin signaling pathway is another critical regulator of cell fate, proliferation, and differentiation during embryonic development and in adult tissue homeostasis. nih.gov Its aberrant activation is a hallmark of numerous cancers. nih.gov In the absence of a Wnt ligand, a "destruction complex" phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. mdpi.com This keeps cytoplasmic β-catenin levels low. When a Wnt ligand binds to its Frizzled (Fz) receptor and LRP5/6 co-receptor, the destruction complex is inhibited. This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of target genes. mdpi.comjmb.or.kr

Evidence suggests that derivatives of this compound can modulate this pathway. researchgate.net For instance, studies on related compounds like niclosamide (B1684120) have shown inhibition of Wnt/β-catenin signaling, leading to a decrease in cytosolic β-catenin levels and suppression of Wnt target gene expression. nih.gov Some natural compounds achieve this by promoting the degradation of β-catenin or inhibiting its nuclear translocation. mdpi.com The ability of certain small molecules to interfere with key components of this pathway, such as by destabilizing the LEF-1/β-catenin complex, demonstrates a mechanism for selectively targeting cells with aberrant Wnt signaling. plos.org

Mechanisms of Apoptosis Induction in Cellular Models

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. mdpi.com Both pathways converge on the activation of a family of proteases called caspases, which execute the final stages of cell death. jbtr.or.kr However, caspase-independent apoptotic pathways also exist. nih.gov

Elucidation of Caspase-Dependent and Caspase-Independent Pathways

Research into this compound derivatives and related compounds indicates their ability to induce apoptosis through both caspase-dependent and caspase-independent mechanisms. researchgate.net

Caspase-Dependent Apoptosis: This pathway is characterized by the activation of a cascade of caspases. Initiator caspases (like caspase-8 and caspase-9) are activated first, which in turn activate executioner caspases (like caspase-3 and caspase-7). nih.gov The activation of caspase-3 is a key event in this process. nih.gov Studies on synthetic triterpenoids, which share some functional similarities, have shown that these compounds induce apoptosis characterized by the cleavage of multiple caspases, including caspase-3, -7, -8, and -9. nih.gov The process can be initiated by the upregulation of death receptors on the cell surface or through the mitochondrial release of cytochrome c, which is essential for the formation of the apoptosome and subsequent activation of caspase-9. nih.govplos.org

Caspase-Independent Apoptosis: In some instances, apoptosis can proceed without the involvement of caspases. This pathway often involves the release of other mitochondrial proteins, such as Apoptosis-Inducing Factor (AIF) and Endonuclease G (Endo G), which translocate to the nucleus and induce DNA fragmentation. plos.orgresearchgate.net Some compounds have been shown to induce apoptosis that is only partially blocked by pan-caspase inhibitors, suggesting the involvement of a caspase-independent route. nih.gov The nuclear translocation of AIF has been observed in cells undergoing apoptosis induced by such compounds, pointing to its role in executing cell death independently of caspase activation. nih.govmdpi.com This dual-mechanism approach could be advantageous in overcoming resistance to apoptosis that can develop in cancer cells due to mutations in caspase-dependent pathways. nih.gov

Role in Selective Cellular Response under Hypoxic Conditions

Hypoxia, or low oxygen tension, is a common feature of the microenvironment in solid tumors. acs.org Cancer cells adapt to hypoxic conditions, which often leads to resistance to therapy and increased malignancy. nih.gov Hypoxia can induce the expression of various factors, including Hypoxia-Inducible Factor-1 (HIF-1), which helps cells survive in the low-oxygen environment. mdpi.com

Some cyanocinnamic acid derivatives have demonstrated the ability to selectively induce apoptosis in cancer cells under hypoxic conditions. frontiersin.org This is significant because hypoxic cells are often more resistant to conventional therapies. nih.gov The mechanism can involve the modulation of the cellular redox status. For example, compounds like cyanidin-3-O-glucoside can reduce oxidative stress and attenuate the accumulation of HIF-1α, a key protein stabilized under hypoxia. nih.gov By preventing HIF-1α stabilization, these compounds can reduce the expression of downstream genes involved in angiogenesis and apoptosis resistance. nih.gov This suggests that targeting the adaptive responses of cancer cells to hypoxia is a viable strategy. While some studies show hypoxia induces apoptosis in cells with functional p53, other factors also appear to be critical in this process. nih.gov The ability to target and eliminate these resistant cell populations is a critical area of cancer research.

Advanced Analytical Applications of 3 Cyanocinnamic Acid As a Research Tool

Development and Optimization of 3-Cyanocinnamic Acid-Based MALDI Matrices

The utility of this compound (3-CCA) in MALDI-MS stems from its specific physicochemical properties that have been systematically optimized for advanced analytical workflows. Unlike its more common isomer, α-cyano-4-hydroxycinnamic acid (CHCA), 3-CCA provides unique advantages for specific classes of analytes where minimizing fragmentation is paramount.

The rational design of a MALDI matrix is governed by several key principles aimed at maximizing signal intensity while preserving the structural integrity of the analyte. A successful matrix must efficiently absorb laser energy, co-crystallize with the analyte, be stable under vacuum, and facilitate the transfer of a proton to the analyte. 3-CCA's design is particularly effective due to its "soft" ionization characteristics.

Key design features contributing to 3-CCA's performance include:

Energy Absorption: 3-CCA possesses a chromophore that strongly absorbs UV light at the wavelengths commonly used by nitrogen lasers (337 nm) and Nd:YAG lasers (355 nm). This efficient energy absorption is the first step in the MALDI process.

Proton Affinity and Gas-Phase Basicity: For positive-ion mode MALDI, the matrix should have a high proton affinity to become protonated but a moderate gas-phase basicity to readily donate the proton to the analyte molecule. 3-CCA strikes a balance that facilitates efficient analyte ionization.

Reduced Internal Energy Transfer: The primary advantage of 3-CCA is its ability to impart less internal energy to analyte molecules during the desorption/ionization event compared to "hotter" matrices like CHCA [1, 4]. This is attributed to its molecular structure and the resulting photophysical properties upon laser irradiation. The lower energy transfer significantly reduces in-source decay (ISD) and metastable fragmentation of labile molecules, such as those with post-translational modifications (e.g., phosphorylation) or fragile glycosidic bonds [6, 28].

Co-crystallization: 3-CCA effectively forms fine, homogeneous crystals when mixed with analytes in appropriate solvent systems. This process isolates individual analyte molecules within the matrix lattice, preventing aggregation and promoting the generation of singly charged ions.

The table below compares the key properties of 3-CCA with other standard MALDI matrices, highlighting the principles behind its selection for specific applications.

MatrixTypical AnalytesKey PropertyFragmentation Level
This compound (3-CCA)Phosphopeptides, Glycans, Labile Lipids"Cool" or "soft" ionization, imparts low internal energyVery Low
α-Cyano-4-hydroxycinnamic acid (CHCA)Peptides, Small Proteins (<30 kDa)High ionization efficiency, robust signalModerate to High
Sinapinic acid (SA)Proteins (>10 kDa), GlycoproteinsForms large crystals suitable for large moleculesLow
2,5-Dihydroxybenzoic acid (DHB)Glycans, Glycoproteins, PolymersTolerant to salts and buffers, produces abundant [M+Na]+ ionsLow to Moderate

In proteomics, 3-CCA serves as a superior alternative to CHCA for the analysis of peptides prone to fragmentation, particularly those containing labile post-translational modifications (PTMs).

Phosphopeptide Analysis: The phosphate (B84403) group (-PO₃²⁻) is easily lost during MALDI-MS analysis using high-energy matrices, resulting in a neutral loss of 98 Da (H₃PO₄) from the parent ion. This fragmentation complicates data interpretation and can lead to the misidentification or complete oversight of phosphorylation sites. Research has demonstrated that 3-CCA significantly suppresses this neutral loss, preserving the intact phosphopeptide ion ([M+H]⁺) [1, 29]. This makes it the matrix of choice for phosphoproteomic studies, enabling more accurate and sensitive detection of phosphorylated species.

Analysis of Other Labile PTMs: Beyond phosphorylation, other modifications such as sulfation and glycosylation can be unstable. The soft ionization afforded by 3-CCA helps maintain the integrity of these modifications, allowing for a more comprehensive characterization of complex protein structures [4, 20].

Peptide Mass Fingerprinting (PMF): While CHCA is the standard for PMF, 3-CCA can be advantageous when the protein digest contains peptides that are particularly susceptible to fragmentation, ensuring a more complete set of peptide masses is detected for database searching.

The benefits of 3-CCA's soft ionization extend to other classes of biomolecules, namely lipids and N-glycans, which are central to the fields of lipidomics and glycomics.

Lipidomics: Many lipid classes, such as gangliosides and phospholipids (B1166683), contain fragile bonds. For instance, phospholipids can undergo fragmentation through the loss of their headgroups. Using 3-CCA as a matrix in MALDI-TOF MS minimizes this fragmentation, providing cleaner mass spectra dominated by the molecular ions ([M+H]⁺, [M+Na]⁺, or [M+K]⁺). This is crucial for accurate lipid identification and profiling directly from complex biological extracts or in MALDI imaging mass spectrometry (MALDI-IMS) of tissue sections [10, 27].

N-Glycan Profiling: N-glycans are complex carbohydrates that are enzymatically released from glycoproteins for analysis. They are highly branched structures linked by labile glycosidic bonds, and sialylated glycans are particularly prone to fragmentation via the loss of sialic acid residues. Studies have shown that 3-CCA, often used in combination with additives, provides excellent performance for the analysis of both neutral and sialylated N-glycans [6, 28]. It promotes the generation of intact molecular ions and reduces the complexity of the resulting mass spectra, facilitating structural elucidation and relative quantification.

A major challenge in MALDI-MS is the "sweet spot" phenomenon, where signal intensity varies dramatically across the sample spot due to heterogeneous co-crystallization of the matrix and analyte. This can compromise reproducibility and sensitivity. Several strategies have been developed to improve sample preparation with 3-CCA:

Solvent Optimization: The choice of solvent is critical for controlling crystal formation. A common approach for 3-CCA involves using a binary or ternary solvent system, such as acetonitrile/water with a small amount of trifluoroacetic acid (TFA). The ratio of organic solvent to water influences the evaporation rate and, consequently, the crystal size and morphology .

Dried-Droplet vs. Thin-Layer Methods: The conventional dried-droplet method, while simple, often leads to large, heterogeneous crystals. The thin-layer method, where a base layer of fine 3-CCA crystals is created first, followed by the application of the analyte, can yield significantly better shot-to-shot reproducibility and sensitivity .

Use of Additives and Co-Matrices: Incorporating additives into the 3-CCA matrix solution can modulate crystallization and enhance ionization. For example, ammonium (B1175870) salts (e.g., ammonium phosphate) can act as proton donors and promote the formation of smaller, more uniform crystals. In some applications, 3-CCA is used as a co-matrix with another matrix like DHB to leverage the advantages of both for analyzing complex mixtures like glycans .

The following table summarizes common sample preparation techniques for 3-CCA and their impact on analytical performance.

StrategyDescriptionPrimary AdvantageTypical Application
Standard Dried-DropletA single droplet of analyte/matrix solution is applied to the target and allowed to air dry.Simple and fast.Routine peptide analysis.
Fast EvaporationThe solvent is evaporated quickly under vacuum or with a stream of nitrogen.Promotes formation of smaller, more numerous crystals.Improving spot homogeneity.
Thin-Layer PreparationA seed layer of matrix is created on the target, followed by the analyte solution.Greatly improved homogeneity and sensitivity.Quantitative studies, analysis of low-abundance analytes.
Matrix AdditivesInclusion of salts (e.g., ammonium phosphate) or acids (e.g., phosphoric acid) in the matrix solution.Suppresses alkali adducts, improves crystal quality, enhances phosphopeptide signal.Phosphoproteomics, glycomics.

Application in Lipidomics and N-Glycan Profiling by Mass Spectrometry

Other Analytical Methodologies Utilizing this compound

While its primary role is in MALDI-MS, this compound is also utilized as a specialized chemical tool in other analytical contexts, particularly in cell biology and metabolic research. Its most notable alternative application is as a chemical inhibitor for probing biological transport systems.

Inhibition of Monocarboxylate Transporters (MCTs): this compound is a known inhibitor of monocarboxylate transporters, a family of proteins responsible for the transport of molecules like lactate (B86563), pyruvate (B1213749), and ketone bodies across cell membranes. In an analytical setting, 3-CCA is not the final measurement but a tool used to perturb a biological system to study its metabolic response. For example, researchers can treat cells with 3-CCA to block lactate efflux and then use techniques like mass spectrometry-based metabolomics or Seahorse XF analysis to measure the resulting changes in intracellular metabolite concentrations and metabolic pathways (e.g., glycolysis and oxidative phosphorylation). In this capacity, 3-CCA functions as a specific chemical probe to help elucidate the role of MCTs in cellular metabolism, cancer biology, and neuroscience. Its use allows for the analytical dissection of complex metabolic networks.

Applications in Advanced Materials Science and Engineering

Integration into Photonic Devices and Sensor Technologies

The unique molecular structure of 3-cyanocinnamic acid and its derivatives makes them promising candidates for applications in advanced photonic devices and sensor technologies. These materials are being explored for their potential to create new materials with distinct optical and electronic properties.

Derivatives of cyanocinnamic acids are under investigation for their utility in the development of photonic devices. The inherent properties of these compounds, such as their potential for improved thermal stability, suggest their applicability in optical device fabrication. While much of the research has focused on its isomer, 4-cyanocinnamic acid, the differing reactivity patterns of this compound indicate a unique potential for creating materials with tailored characteristics.

In the realm of sensor technology, cyanocinnamic acid derivatives have demonstrated utility. For instance, they have been employed in the development of fluorescent sensors. One such application involves a pyrene-based fluorescent sensor for the discrimination and estimation of hydrazine (B178648) and hydrogen sulfide, which has implications for assessing food spoilage. google.az Additionally, boronic acid derivatives of similar compounds are known to interact with diol groups found in sugars, opening avenues for the development of sensors for biological molecules. researchgate.net The principle of using electrochemically active compounds to detect corrosion in situ also points to the potential of this compound in creating corrosion sensors. google.az

Furthermore, the nonlinear optical (NLO) properties of related chalcone (B49325) derivatives are being computationally studied for their potential in optoelectronic device fabrication. researchgate.net These studies suggest that materials incorporating structures similar to this compound could possess superior properties for such applications.

Research on Polymerization and Coating Formulations

Research into this compound has also extended to its use in polymerization and the formulation of specialized coatings, where its chemical structure can be leveraged to impart specific properties to the resulting materials.

Studies have explored the thermal reactivity and solid-state polymerization of cyanocinnamic acids. researchgate.net While sublimation can compete with thermal processes, making detailed product analysis challenging, the investigation into the topochemical reactivity of compounds like this compound reveals its potential for forming novel polymers. researchgate.net For example, research has shown that the photoreactivity of this compound can be initiated by heating, indicating that its molecular motion in a crystalline state can be controlled to induce polymerization. researchgate.net Cinnamic acid derivatives have also been studied as catalysts in the polymerization of other materials, such as benzoxazines, where they can significantly lower the required polymerization temperatures. mdpi.com

In the field of coatings, derivatives of cyanocinnamic acid have been incorporated into various formulations. They are listed as components in pigment dispersion compositions, highlighting their role in the coatings industry. google.com Furthermore, they have been identified as α,β-unsaturated aromatic carboxylic acids suitable for creating UV and electron beam (EB) curable copolymers for applications such as lithographic and corrosion-resistant coatings. google.com The ability of these compounds to act as light stabilizers is also noted, with o-cyanocinnamic acid derivatives being used alongside other stabilizers to protect organic materials from degradation by light, oxygen, and heat. googleapis.com

Role in Dye-Sensitized Solar Cell (DSSC) Design and Performance

This compound and its derivatives play a significant role as anchoring groups and components of sensitizing dyes in the advancement of dye-sensitized solar cells (DSSCs), a promising technology for converting light into electricity.

Computational Design of this compound-Modified Sensitizers

Computational studies, primarily using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT), have been instrumental in designing and predicting the performance of novel DSSC sensitizers incorporating this compound. researchgate.netubd.edu.bnubd.edu.bn These theoretical investigations allow researchers to model the molecular geometries, electronic structures, and absorption spectra of new dye molecules before undertaking their synthesis. researchgate.netubd.edu.bn

One area of focus has been the modification of natural dyes, such as cyanidin (B77932) and pelargonidin, by attaching cyanocinnamic acid derivatives as electron acceptor groups. researchgate.net For instance, a novel sensitizer (B1316253), designated P02, was designed by computationally combining the structure of cyanidin with α-cyanocinnamic acid. researchgate.netubd.edu.bnresearchgate.net Theoretical studies on such modifications aim to improve the electronic and optical properties of the dye, which are crucial for overcoming limitations like low light-harvesting efficiency (LHE). researchgate.netresearchgate.net

Electronic Structure and Light Harvesting Efficiency Considerations

The electronic structure of a sensitizer dye is paramount to the performance of a DSSC, governing its ability to absorb light and inject electrons into the semiconductor's conduction band. The incorporation of this compound as an acceptor and anchoring group significantly influences these properties.

Computational studies reveal that modifying dyes with cyanocinnamic acid can lead to a reduced HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap. researchgate.netresearchgate.net A smaller energy gap is generally desirable as it can lead to a broadening of the absorption spectrum into the longer wavelength (red) region of visible light, a phenomenon known as a bathochromic shift. researchgate.netresearchgate.net This enhanced absorption across a wider range of the solar spectrum improves the light-harvesting efficiency (LHE) of the dye. For the computationally designed P02 sensitizer, studies predicted a significant shift of the absorption spectra towards longer wavelengths compared to the original cyanidin dye, indicating improved photon absorption properties. researchgate.netubd.edu.bn

The table below summarizes the calculated absorption wavelengths and corresponding transition energies for the computationally designed P02 sensitizer, which incorporates an α-cyanocinnamic acid unit.

Wavelength (nm)Transition Energy (eV)
506.252.45
476.522.60
433.732.86
388.003.20
351.003.53
276.004.49
Data derived from computational studies on the P02 sensitizer. researchgate.net

Furthermore, the number of cyanocinnamic acid anchoring groups has been shown to impact DSSC efficiency. In a study on phenothiazine (B1677639) dyes, increasing the number of cyanocinnamic acid groups to two resulted in an increased power conversion efficiency of 5.8%. nih.govdntb.gov.ua This improvement is attributed to better light-harvesting ability and potentially reduced dye aggregation on the TiO2 surface. dntb.gov.ua Ultrafast charge injection processes, on the order of 10¹⁰ to 10¹¹ s⁻¹, have been observed in such systems, confirming the efficient transfer of electrons from the excited dye to the semiconductor. nih.govdntb.gov.ua These findings underscore the critical role of this compound in tuning the electronic and photovoltaic properties of sensitizers for high-performance DSSCs.

Emergent Research Trajectories and Academic Prospects for 3 Cyanocinnamic Acid

Future Directions in Synthetic Accessibility and Chemical Diversity

The future of 3-cyanocinnamic acid research is intrinsically linked to the development of more efficient and versatile synthetic methodologies. While classical methods like the Knoevenagel condensation of 3-cyanobenzaldehyde (B1676564) with malonic acid or cyanoacetic acid are reliable, emerging research aims to enhance yield, reduce reaction times, and expand the accessible chemical space.

Future synthetic explorations are likely to focus on:

Novel Catalytic Systems: Research into new organocatalysts or transition-metal catalysts could offer milder reaction conditions and improved selectivity. For instance, the use of solid-supported catalysts could facilitate easier product purification and catalyst recycling, aligning with green chemistry principles.

Flow Chemistry: The application of continuous flow technologies for the synthesis of cinnamic acid derivatives is a promising avenue. Flow chemistry can offer precise control over reaction parameters, leading to higher yields and purity, as demonstrated in the synthesis of other cinnamic acid amides. beilstein-journals.org

Derivatization Strategies: A key future direction is the creation of diverse libraries of this compound derivatives. This involves modifying its core functional groups—the carboxylic acid, the alkene, and the nitrile. beilstein-journals.org For example, converting the carboxylic acid to various esters and amides can modulate the compound's solubility, lipophilicity, and biological activity. researchgate.net The synthesis of silyl (B83357) derivatives of related cyanocinnamic acids has been shown to significantly enhance anticancer properties by increasing metabolic stability and cellular uptake. nih.govresearchgate.net Applying similar strategies to this compound could yield novel compounds with improved pharmacological profiles.

A series of pyrimido[1,2-a]benzimidazole (B3050247) and α-cyanocinnamic acid derivatives have been synthesized through the reaction of Schiff bases with various nitriles containing an active methylene (B1212753) group, such as malononitrile, cyanoacetamide, and benzyl (B1604629) cyanide. cornell.edu This highlights the potential for generating structurally complex and biologically interesting molecules from cyanocinnamic acid precursors.

Unveiling Deeper Mechanistic Complexities in Biological Systems

While much of the biological research has centered on α-cyano-4-hydroxycinnamic acid (CHCA) and its 4-cyano isomer as inhibitors of monocarboxylate transporters (MCTs), the unique properties of this compound warrant deeper investigation. MCTs are crucial for cancer cell metabolism, facilitating the efflux of lactate (B86563) produced during aerobic glycolysis (the Warburg effect). researchgate.net Inhibiting these transporters is a key strategy in cancer therapy.

Future research in this area will likely pursue:

MCT Isoform Selectivity: Investigating the inhibitory activity of this compound and its derivatives against different MCT isoforms (MCT1, MCT4, etc.) is a critical next step. Derivatives of cyanocinnamic acid have shown potent inhibition of MCT1, leading to significant effects on both glycolysis and mitochondrial metabolism. researchgate.netacs.org Understanding the structure-activity relationships that govern isoform selectivity could lead to more targeted and effective anticancer agents with fewer side effects.

Mitochondrial Pyruvate (B1213749) Carrier (MPC) Inhibition: Besides MCTs, cyanocinnamic acids are known to inhibit the mitochondrial pyruvate carrier (MPC), which is crucial for shuttling pyruvate into the mitochondria for the TCA cycle. nih.govumn.edu The dual inhibition of both MCT and MPC is a compelling therapeutic strategy. Future studies should elucidate the specific binding interactions of this compound derivatives with MPC to design more potent and selective inhibitors.

Metabolic Reprogramming: The ultimate biological effect of MCT and MPC inhibition is the reprogramming of cancer cell metabolism. Advanced metabolomics and flux analysis will be essential to map the detailed metabolic consequences of treating cells with this compound derivatives. Studies on related silyl-CHC derivatives have demonstrated significant disruption of both glycolysis and mitochondrial function, leading to in vivo tumor growth inhibition. nih.govresearchgate.net

Compound ClassTargetBiological EffectReference
Silyl Cyanocinnamic Acid DerivativesMCT1Inhibition of lactate uptake, anticancer efficacy nih.govresearchgate.net
Cyanocinnamic Acid DerivativesMCT1Inhibition of tumor growth in xenograft models acs.org
Benzophenone Cyanocinnamic AcidsMPCPotential treatment for Non-Alcoholic Steatohepatitis (NASH) umn.edu

Advancements in Theoretical and Computational Predictions

Theoretical and computational chemistry offers powerful tools to predict the properties of this compound and guide experimental work. Molecular dynamics (MD) simulations and Density Functional Theory (DFT) calculations are at the forefront of this effort.

Molecular Dynamics (MD) Simulations: MD simulations have been used to study the solid-state photoreactivity of this compound, comparing it to its 4-cyano isomer. researchgate.net These studies revealed that while both isomers have crystal packing suitable for [2+2] photodimerization, subtle differences in molecular motion and the overlap of reactive double bonds make the 4-cyano isomer reactive at room temperature while the 3-cyano isomer is unreactive. Future MD studies could explore the dynamics of its interactions with biological targets like MCT1, providing insights into binding kinetics and conformational changes that are difficult to observe experimentally. researchgate.net

Density Functional Theory (DFT) Predictions: DFT calculations are crucial for predicting electronic properties, reactivity, and spectroscopic characteristics. growingscience.com This method has been employed to explore the nonlinear optical (NLO) properties of related cyanocinnamic acid-based compounds, suggesting their potential in materials for telecommunications. scielo.org.mxacs.org Future DFT studies on this compound could focus on calculating its proton affinity to predict its performance as a MALDI matrix or modeling its docking with enzyme active sites to refine the design of next-generation inhibitors. researchgate.net

PropertyValueMethodReference
Molecular Weight173.17 g/molComputed by PubChem nih.gov
Molecular FormulaC₁₀H₇NO₂Computed by PubChem nih.gov
XLogP31.6Computed by XLogP3 nih.gov
Hydrogen Bond Donor Count1Computed by Cactvs nih.gov
Hydrogen Bond Acceptor Count2Computed by Cactvs nih.gov
IUPAC Name(E)-3-(3-cyanophenyl)prop-2-enoic acidComputed by Lexichem nih.gov

Expanding the Horizon of High-Performance Analytical and Material Science Applications

The unique physicochemical properties of this compound position it as a promising candidate for applications in analytical chemistry and material science.

MALDI Mass Spectrometry: Derivatives of cyanocinnamic acid are widely used as matrices in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, particularly the α-cyano-4-hydroxycinnamic acid (CHCA) variant. google.com The matrix is crucial for absorbing laser energy and facilitating the soft ionization of analyte molecules like peptides and proteins. hs-aalen.de Research has shown that modifying the cyanocinnamic acid core, for instance by replacing the hydroxyl group with chlorine (ClCCA), can significantly improve performance by lowering the matrix's proton affinity, leading to more efficient analyte protonation and reduced background noise. mdpi.compnas.org While its isomer 4-cyanocinnamic acid has been explored as a MALDI matrix, the potential of this compound is an open area of research. Future work will involve synthesizing and testing this compound derivatives as novel MALDI matrices, potentially offering advantages for specific classes of analytes like lipids or phosphopeptides. google.comsemanticscholar.org

High-Performance Materials: The conjugated system of this compound, featuring an electron-withdrawing nitrile group and an electron-donating/accepting carboxyl group, makes it an attractive building block for functional materials. mdpi.com Derivatives are being explored for applications in:

Nonlinear Optical (NLO) Materials: The push-pull electronic structure is ideal for creating chromophores with large NLO responses, which are essential for technologies like electro-optic modulators in telecommunications. acs.org

Polymers and Sensors: The reactivity of the carboxylic acid and alkene groups allows for its incorporation into polymers. These functional polymers could be designed for specific applications, such as chemical sensors where binding of an analyte to the cyanocinnamic acid moiety could induce a change in fluorescence or conductivity.

Photonic Devices: The photochemical reactivity of cinnamic acids, leading to photodimerization, can be harnessed to create photo-patternable materials for use in photonic devices.

The exploration of composites and blends, for example by incorporating this compound derivatives into biopolymers or aerogels, could lead to materials with novel mechanical, thermal, or optical properties. cas.org

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing 3-Cyanocinnamic acid in laboratory settings?

  • Answer : Synthesis typically involves Knoevenagel condensation between cyanobenzaldehyde and malonic acid derivatives under reflux with a catalyst (e.g., pyridine). Post-synthesis, purification via recrystallization or column chromatography is critical. Characterization should combine NMR (¹H/¹³C) for structural confirmation, IR spectroscopy to identify functional groups (e.g., cyano, carboxylic acid), and mass spectrometry (e.g., MALDI-TOF) for molecular weight validation. Cross-referencing spectral data with NIST databases ensures accuracy .

Q. Which analytical techniques are most effective for verifying the structural integrity of this compound?

  • Answer : High-resolution mass spectrometry (HRMS) and tandem MS/MS are optimal for molecular ion detection and fragmentation pattern analysis. UV-Vis spectroscopy can assess conjugation effects in the cinnamate backbone. Differential scanning calorimetry (DSC) or melting point analysis validates purity. Always compare results with primary literature and standardized databases (e.g., NIST Chemistry WebBook) to mitigate instrument-specific biases .

Q. What safety protocols should researchers follow when handling this compound?

  • Answer : Use PPE (gloves, lab coat, safety goggles) to prevent skin/eye contact. Work in a fume hood to avoid inhalation of fine particles. Store in airtight containers away from moisture and oxidizing agents. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of waste per hazardous material regulations. Consult SDS sheets for toxicity data and emergency procedures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility or spectroscopic data for this compound across studies?

  • Answer : Conduct controlled replicate experiments under standardized conditions (e.g., solvent purity, temperature). Use multivariate statistical analysis (e.g., PCA) to identify outliers. Cross-validate findings with orthogonal techniques (e.g., XRD for crystallinity vs. DSC for thermal stability). Prioritize peer-reviewed studies over preprint repositories to minimize data variability .

Q. What experimental design principles apply to studying the reactivity of the cyano group in this compound under varying pH or catalytic conditions?

  • Answer : Employ a factorial design to test variables (e.g., pH, catalyst loading, temperature). Use kinetic studies (UV-Vis or HPLC monitoring) to track reaction progress. Include negative controls (e.g., omitting the catalyst) to isolate specific interactions. Validate mechanistic hypotheses with computational methods (DFT calculations) .

Q. How can this compound be optimized as a matrix in laser desorption/ionization (LDI) mass spectrometry for high-mass analytes?

  • Answer : Test matrix-to-analyte ratios (1:100 to 1:1000) to balance ion suppression and signal intensity. Compare desorption efficiency under UV (e.g., 337 nm) vs. IR laser wavelengths. Assess crystallinity via SEM, as homogeneous matrix-analyte co-crystallization enhances ion yield. Reference seminal LDI studies for energy transfer optimization .

Q. What chromatographic strategies ensure accurate quantification of this compound purity in complex mixtures?

  • Answer : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA). Validate method robustness via spike-recovery tests and calibration curves (R² > 0.995). For trace impurities, couple LC with high-resolution MS or diode-array detection (DAD) to differentiate co-eluting species .

Methodological Considerations

  • Data Validation : Always include triplicate measurements and report standard deviations. Use tools like Grubbs’ test to exclude outliers .
  • Ethical Reporting : Disclose synthesis yields, purification losses, and instrument detection limits to ensure reproducibility .
  • Literature Synthesis : Systematically review patents and peer-reviewed journals (e.g., ACS, RSC databases) using Boolean search terms (e.g., "this compound AND synthesis") to avoid redundant work .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.